(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one
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Description
The investigation and synthesis of complex organic compounds, including steroids and their derivatives, have significant implications in medicinal chemistry and drug development. While the specific compound is not directly mentioned, research on related compounds helps understand its potential synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves advanced techniques like oxidative cyclization, which could be relevant to the synthesis of "(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one". For instance, the preparation of steroidal intermediates through refined synthesis routes offers insights into synthesizing complex molecules efficiently (Ł. Kaczmarek et al., 2012).
Molecular Structure Analysis
The determination of crystal and molecular structures is crucial for understanding the properties of complex organic compounds. Research on fused ring compounds and their derivatives provides valuable information on the molecular structure that could be applied to analyze the structure of the subject compound (Chen Qi-Jie et al., 1987).
Chemical Reactions and Properties
Studies on the reactivity and chemical properties of steroids and related compounds can shed light on the reactions and properties of "this compound". For example, research on the inhibition of human cytochrome P45017alpha by steroidal inhibitors highlights the importance of molecular features like the 16,17-double bond in their mechanism of action, which could be relevant for understanding the chemical reactivity of the subject compound (M. Jarman et al., 1998).
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine Ring and Derivatives : The pyrrolidine ring is a saturated five-membered ring structure containing nitrogen, widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage due to pseudorotation. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their bioactive properties and target selectivity since 2015. These compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of pyrrolidine carbons plays a crucial role, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles due to distinct binding modes to enantioselective proteins (Giovanna Li Petri et al., 2021).
Extraction and Analysis of Pyrrolizidine Alkaloids
Pyrrolizidine Alkaloids (PAs) in Medicinal Plants : PAs, including their N-oxides, are secondary metabolites found in plant families such as Asteraceae, Boraginaceae, and Fabaceae, serving as chemical defenses against herbivores but also posing toxicity risks in herbal preparations. Efficient extraction and robust analytical methods are essential for addressing public health concerns related to PA content in phytopharmaceutical formulations. Standardization of extraction conditions and sensitive determination methods, such as LC-MS, are required for ensuring safety levels concerning PA intake (T. Kopp et al., 2020).
Kinetics in Toxicity of Pyrrolizidine Alkaloids
Kinetic Determinants in PA Toxicity : The toxicity of PAs, particularly the 1,2-unsaturated types, is largely dependent on their kinetics, encompassing absorption, distribution, metabolism, and excretion (ADME) characteristics. Differences in ADME profiles significantly impact the relative toxicity and potency of PAs, highlighting the importance of considering kinetics in toxicity assessments and regulatory standards for combined risk evaluations. Physiologically-based kinetic (PBK) modeling and new approach methodologies (NAMs) can quantify kinetic differences between PAs and their N-oxides, aligning with the 3Rs principle in animal research (F. Widjaja et al., 2021).
properties
IUPAC Name |
(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14?,15?,16?,17?,18-,19-,20+,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMJTNMGPPBIOY-AKQZMSGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1C[C@@H](C2=O)N4CCCC4)CCC5[C@@]3(C[C@@H]6[C@H](C5)O6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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